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Introduction

Transcription Factor Enrichment Analysis (TFEA) is a powerful computational method for
inferring transcription factor (TF) activity from genomic data. When applied to time-series
experiments, TFEA can elucidate the dynamic regulatory networks that govern cellular
responses to stimuli, developmental processes, or drug treatments. By analyzing changes in
the genomic footprint of TF binding over time, researchers can identify key regulators and their
temporal activation patterns.

These application notes provide a comprehensive guide to utilizing the TFEA protocol for time-
series genomic data. We offer detailed experimental and computational protocols, present
example data in clear tabular formats, and provide visualizations of key signaling pathways and
workflows to facilitate a deeper understanding of the methodology and its applications.

Data Presentation: Quantitative Summary of Time-
Series TFEA

The following tables represent typical outputs from a TFEA analysis of a time-series
experiment. In this hypothetical example, we simulate the cellular response to a glucocorticoid
agonist (e.g., dexamethasone) over a 24-hour period, with data collected at multiple time
points. The data is generated using a time-series PRO-seq experiment.
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Table 1: TFEA Results for Early Response Transcription Factors

o Enrichment
Time Point Transcription Score (E- p-value FDR
Factor Score)

Oh GR 0.12 0.45 0.89
0.5h GR 3.25 <0.001 < 0.001
1lh GR 4.10 <0.001 <0.001
2h GR 3.85 <0.001 <0.001
4h GR 2.50 <0.001 0.002
8h GR 1.20 0.02 0.08
24h GR 0.35 0.21 0.55

Oh CEBPB 0.25 0.38 0.75
0.5h CEBPB 1.89 0.005 0.015
1lh CEBPB 2.54 <0.001 0.003
2h CEBPB 2.98 <0.001 <0.001
4h CEBPB 212 0.002 0.008
8h CEBPB 0.95 0.04 0.12
24h CEBPB 0.18 0.41 0.81

Table 2: TFEA Results for a Downstream Transcription Factor
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L Enrichment
) . Transcription
Time Point Score (E- p-value FDR
Factor
Score)

Oh NFKB1 0.30 0.33 0.68
0.5h NFKB1 0.45 0.25 0.58
1lh NFKB1 0.88 0.08 0.21
2h NFKB1 1.52 0.01 0.04
4h NFKB1 2.89 <0.001 0.001
8h NFKB1 3.15 <0.001 <0.001
24h NFKB1 1.75 0.008 0.02

Experimental Protocols

The quality of TFEA results is highly dependent on the quality of the input genomic data. Below
are detailed protocols for generating time-series data using PRO-seq, a method that maps the

location of actively transcribing RNA polymerases with high resolution. Similar principles apply

to other methods like ATAC-seq and ChIP-seq.

Protocol 1: Time-Series Precision Run-On Sequencing
(PRO-seq)

This protocol outlines the key steps for performing a time-series PRO-seq experiment.
1. Cell Culture and Treatment:

o Culture cells to the desired confluency. Ensure enough cells are prepared for all time points
and replicates.

o Apply the treatment (e.g., drug, ligand, or stimulus) to the cells.

o For the 0-hour time point, harvest cells immediately before adding the treatment.
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Harvest cells at each subsequent time point (e.g., 30 min, 1h, 2h, 4h, 8h, 24h) by washing
with ice-cold PBS and proceeding immediately to permeabilization.

. Cell Permeabilization:

Resuspend the cell pellet in a permeabilization buffer (e.g., containing IGEPAL CA-630 or a
similar detergent).

Incubate on ice for a time optimized for your cell type to allow the buffer to permeabilize the
cell membrane while keeping the nuclear membrane intact.

Wash the permeabilized cells with a wash buffer to remove the detergent.

. Nuclear Run-On Reaction:

Resuspend the permeabilized cells in a reaction buffer containing biotin-NTPs (e.g., Biotin-
11-CTP).

Incubate at 37°C for a short period (e.g., 3-5 minutes) to allow engaged RNA polymerases to
incorporate the biotinylated nucleotides into the nascent RNA.

Stop the reaction by adding a Trizol-like reagent.

. RNA Isolation and Fragmentation:

Isolate the total RNA according to the Trizol manufacturer's protocol.

Perform a base hydrolysis step (e.g., with NaOH) to fragment the RNA to the desired size
range for sequencing.

. Biotinylated RNA Enrichment:

Use streptavidin-coated magnetic beads to capture the biotinylated nascent RNA fragments.

Perform stringent washes to remove non-biotinylated RNA.

. Library Preparation and Sequencing:
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Perform on-bead 3' and 5' adapter ligation.

Reverse transcribe the RNA to cDNA.

PCR amplify the cDNA library.

Perform high-throughput sequencing of the prepared libraries.

Computational Protocols

The following protocols detail the computational workflow for analyzing time-series genomic
data with TFEA.

Logical Workflow for TFEA Analysis

Data Generation Data Pre-processing TFEA Pipeline

TFEA: Enriched TFs
Calculate Enrichment Scores (E-score, p-value, FDR)

Time-Series Genomic Data Alignment to Peak/Region Calling uMerge: Rank ROIs by
eference Genome (for each replicate) efine Consensus s Differential Signal

(e.g., PRO-seq, ATAC-seq) R

Click to download full resolution via product page

Caption: A logical workflow diagram illustrating the key steps in a TFEA analysis of time-series
genomic data.

Protocol 2: Defining Consensus Regions of Interest
(ROIs) with muMerge

muMerge is a tool that combines called regions (e.g., peaks from MACS2 for ATAC-seq or
regions of transcription initiation for PRO-seq) from multiple replicates and conditions into a set
of consensus ROIs.

1. Prepare Input File:

o Create a tab-delimited text file (e.g., samples.txt) that lists the path to the BED file for each
replicate, a unique sample 1D, and the group (time point).
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2. Run muMerge:
o Execute muMerge with the input file and specify an output prefix.

This will generate a BED file (my_experiment_consensus_rois_ MUMERGE.bed) containing the
consensus ROIs.

Protocol 3: Running TFEA on Time-Series Data

TFEA takes the consensus ROIs and the aligned reads (in BAM format) for each replicate at
each time point to calculate TF enrichment.

1. Prepare for TFEA Run:
» You will need the consensus ROIs BED file from muMerge.
» You will need the BAM files for each replicate at each time point.

» You will need a motif file in MEME format containing the position weight matrices for the TFs
you want to analyze.

2. Run TFEA for Each Time Point Comparison:

o TFEA compares two conditions at a time. For a time-series analysis, you will typically
compare each time point to the 0-hour time point.

Example command for comparing 1h vs Oh:

Repeat this for all other time points (e.g., 2h vs 0Oh, 4h vs Oh, etc.).

3. Consolidate and Analyze Results:

The output of each TFEA run will be a directory containing a results file (e.g.,
tfea_results.txt).

Consolidate the results for the TFs of interest across all time points into a summary table, as

shown in Tables 1 and 2.
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Signaling Pathway Diagrams

Understanding the biological context of the identified TFs is crucial. Here are diagrams of
relevant signaling pathways that are often investigated using time-series genomic approaches.

Glucocorticoid Receptor (GR) Signaling Pathway
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Caption: Simplified diagram of the glucocorticoid receptor (GR) signaling pathway.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b12408358?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

NF-kB Signaling Pathway in Response to LPS

Extracellular

Binds

Cell Membrane

TLR4

ctivates

Cytoplasm

MyD88

IKK Complex

Phosphorylates IkB

NF-kB-IkB
Complex

Releases NF-kB

Active NF-kB

Translocation

Binds

Inflammatory Gene
Expression

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12408358?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Caption: Overview of the canonical NF-kB signaling pathway activated by LPS.

 To cite this document: BenchChem. [TFEA Protocol for Time-Series Genomic Data:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12408358#tfea-protocol-for-time-series-genomic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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